molecular formula C9H7NO2S B8765782 2-Methoxybenzoyl isothiocyanate CAS No. 122194-69-8

2-Methoxybenzoyl isothiocyanate

Cat. No.: B8765782
CAS No.: 122194-69-8
M. Wt: 193.22 g/mol
InChI Key: HOQPANLRGFSQGC-UHFFFAOYSA-N
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Description

2-Methoxybenzoyl isothiocyanate (CAS: 3288-04-8), also referred to as 2-methoxyphenyl isothiocyanate or 1-isothiocyanato-2-methoxybenzene, is an aromatic isothiocyanate derivative characterized by a methoxy (-OCH₃) group at the ortho position of the benzene ring and an isothiocyanate (-NCS) functional group. Its molecular formula is C₈H₇NOS, with a molecular weight of 165.21 g/mol . Infrared (IR) spectral data confirm its structure, with notable absorption bands corresponding to N=C=S stretching and methoxy C-O vibrations . This compound is utilized in organic synthesis and pharmacological studies due to its bioactive properties, particularly in cholinesterase inhibition and antioxidant activity .

Scientific Research Applications

Anticancer Properties

Numerous studies have highlighted the anticancer potential of isothiocyanates, including 2-Methoxybenzoyl isothiocyanate. Isothiocyanates are known to inhibit the activation of carcinogens and promote apoptosis in cancer cells.

  • Mechanisms of Action :
    • Isothiocyanates can modulate key biochemical pathways involved in cell cycle regulation and apoptosis, such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .
    • They have been shown to inhibit tumor formation in various animal models, including studies where they were administered prior to carcinogen exposure .
  • Case Studies :
    • In one study, administration of isothiocyanates significantly reduced the incidence of mammary tumors in female Sprague-Dawley rats exposed to carcinogens like DMBA (7,12-dimethylbenz[a]anthracene) .

Antimicrobial Activity

This compound exhibits promising antimicrobial properties. Isothiocyanates derived from natural sources like cruciferous vegetables have been shown to possess significant antibacterial and antifungal activities.

  • Applications in Food Preservation :
    • The antimicrobial efficacy of isothiocyanates against foodborne pathogens makes them suitable candidates for natural food preservatives. They can inhibit the growth of various bacteria and fungi, thus extending shelf life and ensuring food safety .
  • Research Findings :
    • A comprehensive review indicated that isothiocyanates can disrupt microbial cell membranes, leading to cell lysis . This property is particularly beneficial in developing natural preservatives that are less harmful than synthetic alternatives.

Anti-inflammatory Properties

Isothiocyanates, including this compound, demonstrate anti-inflammatory effects that could be beneficial in treating inflammatory diseases.

  • Mechanisms :
    • They have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways, such as cyclooxygenase-2 (COX-2) and lipoxygenase .
  • Clinical Implications :
    • Their ability to modulate immune responses suggests potential applications in managing conditions like arthritis and other inflammatory disorders.

Synthesis and Derivatives

The synthesis of this compound involves straightforward chemical reactions that can yield various derivatives with enhanced biological activities.

  • Chemical Properties :
    • This compound has a molecular formula of C9H9NOS and exhibits properties typical of isothiocyanates, such as being reactive towards nucleophiles due to the presence of the isothiocyanate functional group .

Future Research Directions

Further research into this compound could explore:

  • Combination Therapies : Investigating its efficacy when used alongside conventional chemotherapeutics.
  • Mechanistic Studies : Detailed studies on its action at the molecular level will help elucidate its full therapeutic potential.
  • Clinical Trials : The transition from preclinical findings to clinical applications will require well-designed clinical trials to assess safety and efficacy in humans.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The isothiocyanate group undergoes nucleophilic attacks, forming stable adducts with amines, alcohols, and thiols:

Reaction with Amines

Primary and secondary amines react with the -N=C=S group to form thiourea derivatives:

R-NH2+C₉H₉N₃O₂SR-NH-C(=S)-NH-(2-Methoxybenzoyl)\text{R-NH}_2 + \text{C₉H₉N₃O₂S} \rightarrow \text{R-NH-C(=S)-NH-(2-Methoxybenzoyl)}

  • Conditions : Room temperature in aprotic solvents (e.g., toluene, CH₂Cl₂) .

  • Kinetics : Electron-donating groups (e.g., methoxy) slightly reduce reaction rates compared to electron-withdrawing substituents. For example, reactions with benzylamine proceed at 85% yield in 40 minutes .

Reaction with Alcohols

Alcohols yield thiocarbamate esters:

R-OH+C₉H₉N₃O₂SR-O-C(=S)-NH-(2-Methoxybenzoyl)\text{R-OH} + \text{C₉H₉N₃O₂S} \rightarrow \text{R-O-C(=S)-NH-(2-Methoxybenzoyl)}

  • Conditions : Base catalysis (e.g., NaOH) enhances nucleophilicity of alcohols .

Reaction with Thiols

Thiols form dithiocarbamates:

R-SH+C₉H₉N₃O₂SR-S-C(=S)-NH-(2-Methoxybenzoyl)\text{R-SH} + \text{C₉H₉N₃O₂S} \rightarrow \text{R-S-C(=S)-NH-(2-Methoxybenzoyl)}

  • Reversibility : Dithiocarbamates equilibrate with free isothiocyanate and thiol under physiological conditions .

Hydrolysis and Degradation

Isothiocyanates hydrolyze in aqueous environments:

C₉H₉N₃O₂S+H2O2-Methoxybenzamide+COS\text{C₉H₉N₃O₂S} + \text{H}_2\text{O} \rightarrow \text{2-Methoxybenzamide} + \text{COS}

  • Mechanism : Hydroxide ions attack the electrophilic carbon, forming a monothiocarbamate intermediate that decomposes to release carbonyl sulfide (COS) .

  • Rate Factors : Hydrolysis accelerates at elevated temperatures (>50°C) and in alkaline conditions (pH > 9) .

Reactivity with Biological Nucleophiles

The compound interacts with cellular biomolecules:

Protein Thiocarbamoylation

Cysteine residues in proteins undergo thiocarbamoylation:

Protein-SH+C₉H₉N₃O₂SProtein-S-C(=S)-NH-(2-Methoxybenzoyl)\text{Protein-SH} + \text{C₉H₉N₃O₂S} \rightarrow \text{Protein-S-C(=S)-NH-(2-Methoxybenzoyl)}

  • Impact : Modulates enzyme activity (e.g., inhibition of NF-κB pathways) .

DNA Adduct Formation

Limited evidence suggests potential alkylation of DNA nucleophiles, though genotoxicity studies remain inconclusive .

Preparation of Heterocycles

The compound serves as a precursor in cycloaddition reactions:

  • Thiazolidinones : React with β-amino alcohols under microwave irradiation (70°C, 10 min) to yield 75–90% products .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable aryl functionalization:

C₉H₉N₃O₂S+Ar-B(OH)2Pd(PPh3)4Ar-(2-Methoxybenzoyl)+Byproducts\text{C₉H₉N₃O₂S} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Ar-(2-Methoxybenzoyl)} + \text{Byproducts}

  • Yields : 60–80% with electron-deficient aryl boronic acids .

Comparative Reaction Data

Reaction Type Conditions Yield Key Observations
Amine AdditionToluene, RT, 40 min85%Electron-rich amines show slower kinetics
Alcohol ThiocarbamationCH₂Cl₂, NaOH, 1 h70%Base required for activation
HydrolysispH 9, 50°C, 2 h95%COS confirmed via FTIR
Thiazolidinone SynthesisMicrowave, 70°C, 10 min90%Accelerated by dielectric heating

Mechanistic Insights

  • Electronic Effects : The methoxy group donates electrons via resonance, reducing electrophilicity of the isothiocyanate carbon compared to unsubstituted benzoyl analogs .

  • Steric Factors : Ortho-methoxy substitution imposes steric hindrance, slowing reactions with bulky nucleophiles .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-methoxybenzoyl isothiocyanate, and what critical parameters influence yield?

  • Synthesis typically involves functionalization of 2-methoxybenzoic acid derivatives. A common approach includes converting the carboxylic acid to an acyl chloride, followed by reaction with thiocyanate salts (e.g., KSCN) under controlled conditions . Key parameters include reaction temperature (maintained below 0°C to avoid side reactions), solvent choice (anhydrous dichloromethane or THF), and stoichiometric control of thiocyanate reagents. Post-reaction purification via column chromatography or recrystallization is critical to isolate the product .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Methods :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of methoxy (δ3.84.0\delta \sim3.8–4.0 ppm) and isothiocyanate (δ130140\delta \sim130–140 ppm for 13^{13}C) groups.
  • FT-IR : Peaks at ~2050–2100 cm1^{-1} (N=C=S stretching) and ~1250 cm1^{-1} (C-O-C of methoxy) validate functional groups .
  • HPLC-MS : Quantifies purity (>95% recommended for biological studies) and detects hydrolyzed byproducts (e.g., thioureas) .

Q. What are the stability considerations for storing this compound in laboratory settings?

  • The compound is moisture-sensitive due to the reactive isothiocyanate group. Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Solubility in aprotic solvents (e.g., DMSO) should be confirmed prior to biological assays to avoid hydrolysis .

Advanced Research Questions

Q. How can reaction kinetics and mechanistic pathways of this compound be studied to optimize conjugation with biomolecules?

  • Experimental Design :

  • Use time-resolved techniques like stopped-flow spectroscopy to monitor thiourea formation rates with primary amines (e.g., lysine residues).
  • Gibbs free energy calculations (via Arrhenius plots) identify activation barriers for conjugation .
  • Optimization : Employ a central composite design (CCD) to balance pH (6.5–8.5), molar ratios (1:1 to 1:3), and temperature (4–25°C). Response surface methodology (RSM) maximizes conjugation efficiency .

Q. What analytical challenges arise in detecting trace degradation products of this compound, and how can they be resolved?

  • Challenges : Hydrolysis products (e.g., 2-methoxybenzamide) interfere with bioactivity assessments.
  • Solutions :

  • GC-MS with Derivatization : Use silylation agents (e.g., BSTFA) to stabilize polar degradation products for detection .
  • HPLC-DAD/ELSD : Pairing diode-array and evaporative light scattering detectors improves sensitivity for non-UV-active byproducts .

Q. How does the methoxy group in this compound influence its reactivity compared to non-substituted benzoyl isothiocyanates?

  • The electron-donating methoxy group decreases electrophilicity at the isothiocyanate carbon, slowing nucleophilic attack by amines. This can be quantified via Hammett substituent constants (σmeta=+0.12\sigma_{meta} = +0.12) to predict reaction rates . Comparative studies with 4-methoxy or nitro-substituted analogs reveal steric and electronic trade-offs in conjugation efficiency .

Q. What in vitro models are appropriate for studying the bioactivity of this compound, and how should experimental controls be designed?

  • Models :

  • Cancer cell lines (e.g., HeLa, MCF-7) for apoptosis assays (Annexin V/PI staining).
  • Enzyme inhibition studies (e.g., HDAC or kinase activity) using fluorogenic substrates .
    • Controls :
  • Include a thiourea derivative (e.g., post-conjugation product) to distinguish between intrinsic isothiocyanate activity and off-target effects.
  • Use stable isotope-labeled analogs (e.g., 13^{13}C-methoxy) for tracking cellular uptake via LC-MS .

Q. Methodological Considerations

Q. How can researchers mitigate discrepancies in reported bioactivity data for this compound?

  • Standardization Steps :

  • Validate compound purity across batches using orthogonal methods (e.g., NMR + HPLC).
  • Control solvent composition (e.g., DMSO concentration ≤0.1% in cell cultures) to avoid solvent toxicity .
  • Report exact experimental conditions (e.g., pH, serum content) in publications to enable cross-study comparisons .

Q. What computational tools are available to predict the interactions of this compound with biological targets?

  • Molecular Docking : Software like AutoDock Vina models binding to enzymes (e.g., HDACs). The methoxy group’s orientation in the binding pocket can be visualized to guide mutagenesis studies .
  • QSAR Models : Correlate substituent effects (e.g., Hammett parameters) with bioactivity data to design analogs with improved potency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Methoxyphenyl Isothiocyanates

Structural Variations

The position of the methoxy group on the phenyl ring significantly impacts biological activity:

  • 2-Methoxyphenyl isothiocyanate (2-MPITC) : Methoxy at the ortho position.
  • 3-Methoxyphenyl isothiocyanate (3-MPITC) : Methoxy at the meta position.
  • 4-Methoxyphenyl isothiocyanate (4-MPITC) : Methoxy at the para position.

Benzyl Isothiocyanate

Benzyl isothiocyanate (BITC, C₈H₇NS) lacks a methoxy group but features a benzyl (-CH₂C₆H₅) moiety. It is a major component in papaya essential oils and Salvadora persica extracts, with established analytical methods for quantification (98.9–101.3% recovery via HPLC) .

Property 2-MPITC BITC
Bioactivity Cholinesterase inhibition Antimicrobial, anticancer
Natural Occurrence Synthetic Papaya, Salvadora persica
Analytical Methods IR spectroscopy HPLC

BITC's applications focus on antimicrobial and dental care formulations, whereas 2-MPITC is prioritized for neurological targets.

Aliphatic Isothiocyanates: 6-MSITC and 4-MSITC

Derived from Japanese wasabi, 6-(methylsulfinyl)hexyl isothiocyanate (6-MSITC) and 4-(methylsulfinyl)butyl isothiocyanate (4-MSITC) are aliphatic ITCs with neuroprotective effects. They activate Nrf2-mediated antioxidant pathways, enhancing production of detoxifying enzymes like glutathione-S-transferase .

Property 2-MPITC 6-MSITC/4-MSITC
Bioactivity Enzyme inhibition Neuroprotection
Structure Aromatic, methoxy-substituted Aliphatic, sulfinyl chains

Other Substituted Phenyl Isothiocyanates

  • 2-Methylphenyl ITC (o-tolyl ITC): A methyl substituent instead of methoxy. Limited bioactivity data, but structural analogs are used in agrochemical synthesis .
  • 2-Methoxy-4-nitrophenyl ITC : Nitro group introduces electron-withdrawing effects, altering solubility and stability (CAS: 190774-55-1) .

Properties

CAS No.

122194-69-8

Molecular Formula

C9H7NO2S

Molecular Weight

193.22 g/mol

IUPAC Name

2-methoxybenzoyl isothiocyanate

InChI

InChI=1S/C9H7NO2S/c1-12-8-5-3-2-4-7(8)9(11)10-6-13/h2-5H,1H3

InChI Key

HOQPANLRGFSQGC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)N=C=S

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Methoxy-1-benzenecarbonyl isothiocyanate was prepared using commercially available 2-methoxy-1-benzenecarbonyl chloride (80 mg) as a starting compound according to the description of the literature. 4-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline (50 mg) was dissolved in toluene (5 ml) and ethanol (1 ml) to prepare a solution. A solution of 2-methoxy-1-benzenecarbonyl isothiocyanate in ethanol (1 ml) was then added to the solution, and the mixture was stirred at room temperature for 2 hr. The reaction solution was concentrated, and the residue was purified by chromatography on silica gel using chloroform/acetone for development to give the title compound (74 mg, yield 90%).
Quantity
80 mg
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reactant
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50 mg
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Synthesis routes and methods II

Procedure details

2-Methoxy-1-benzenecarbonyl isothiocyanate was prepared using commercially available 2-methoxy-1-benzenecarbonyl chloride (80 mg) as a starting compound according to the description of the literature. 4-[(6,7-Dimethoxy-4-quinolyl)oxy]aniline (50 mg) was dissolved in toluene (5 ml) and ethanol (1 ml) to prepare a solution. A solution of 2-methoxy-1-benzenecarbonyl isothiocyanate in ethanol (1 ml) was then added to the solution, and the mixture was stirred at room temperature for 2 hr. The reaction solution was concentrated, and the residue was purified by chromatography on silica gel using chloroform/acetone for development to give the title compound (83 mg, yield 96%).
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
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5 mL
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solvent
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reactant
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Synthesis routes and methods III

Procedure details

2-Methoxy-1-benzenecarbonyl isothiocyanate was prepared using commercially available 2-methoxy-1-benzenecarbonyl chloride (80 mg) as a starting compound according to the description of the literature. 4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-fluoroaniline (50 mg) was dissolved in toluene (5 ml) and ethanol (1 ml) to prepare a solution. A solution of 2-methoxy-1-benzenecarbonyl isothiocyanate in ethanol (1 ml) was then added to the solution, and the mixture was stirred at room temperature for 2 hr. The reaction solution was concentrated, and the residue was purified by chromatography on silica gel using chloroform/acetone for development to give the title compound (56 mg, yield 70%).
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
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5 mL
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solvent
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reactant
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1 mL
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Synthesis routes and methods IV

Procedure details

2-Methoxy-1-benzenecarbonyl isothiocyanate was prepared using commercially available 2-methoxy-1-benzenecarbonyl chloride (80 mg) as a starting compound according to the description of the literature. 3-Chloro-4-[(6,7-dimethoxy-4-quinolyl)oxy]aniline (50 mg) was dissolved in toluene (5 ml) and ethanol (1 ml) to prepare a solution. A solution of 2-methoxy-1-benzenecarbonyl isothiocyanate in ethanol (1 ml) was then added to the solution, and the mixture was stirred at room temperature for 2 hr. The reaction solution was concentrated, and the residue was purified by chromatography on silica gel using chloroform/acetone for development to give the title compound (67 mg, yield 85%).
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
50 mg
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reactant
Reaction Step Two
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5 mL
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solvent
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0 (± 1) mol
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reactant
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1 mL
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1 mL
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solvent
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Synthesis routes and methods V

Procedure details

2-Methoxy-1-benzenecarbonyl isothiocyanate was prepared using commercially available 2-methoxy-1-benzenecarbonyl chloride (80 mg) as a starting compound according to the description of the literature. 4-[(6,7-Dimethoxy-4-quinolyl)oxy]-3-fluoroaniline (50 mg) was dissolved in toluene (5 ml) and ethanol (1 ml) to prepare a solution. A solution of 2-methoxy-1-benzenecarbonyl isothiocyanate in ethanol (1 ml) was then added to the solution, and the mixture was stirred at room temperature for 2 hr. The reaction solution was concentrated, and the residue was purified by chromatography on silica gel using chloroform/acetone for development to give the title compound (65 mg, yield 80%).
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
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0 (± 1) mol
Type
reactant
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Quantity
1 mL
Type
solvent
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1 mL
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solvent
Reaction Step Four

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